molecular formula C21H20ClNO3 B11392563 3-(3-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11392563
M. Wt: 369.8 g/mol
InChI Key: SFTRPADNXMEOSC-UHFFFAOYSA-N
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Description

3-[(3-CHLOROPHENYL)METHYL]-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex heterocyclic compound that features a chromeno[6,7-e][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzyl chloride with 6-ethyl-10-methyl-2H-chromeno[6,7-e][1,3]oxazin-8-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLOROPHENYL)METHYL]-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(3-CHLOROPHENYL)METHYL]-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROPHENYL)METHYL]-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Indole derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

3-[(3-CHLOROPHENYL)METHYL]-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its chromeno[6,7-e][1,3]oxazine core, which imparts specific chemical and biological properties. Its structural complexity and the presence of multiple functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C21H20ClNO3/c1-3-15-9-19(24)26-21-13(2)20-16(8-18(15)21)11-23(12-25-20)10-14-5-4-6-17(22)7-14/h4-9H,3,10-12H2,1-2H3

InChI Key

SFTRPADNXMEOSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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